molecular formula C13H12F2N4O B15064514 (2R,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile

(2R,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile

Cat. No.: B15064514
M. Wt: 278.26 g/mol
InChI Key: SYSUFNUKZJVPBI-RNCFNFMXSA-N
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Description

Its structure features a difluorophenyl group, a hydroxy group at the 3-position, a methyl group at the 2-position, and a nitrile-terminated side chain linked to a 1,2,4-triazole ring. The stereochemistry (2R,3S) is critical for its biological activity, as spatial orientation influences interactions with enzymatic targets such as fungal CYP51 (lanosterol 14α-demethylase) .

Synthesis of this compound involves a stereoselective epoxide ring-opening reaction using trimethylsilyl cyanide (TMSCN) in the presence of magnesium oxide (MgO) as a catalyst, achieving a yield of 91% under optimized conditions (130°C in tetrahydrofuran/o-xylene) . The nitrile group and triazole ring contribute to its stability and bioavailability, while the difluorophenyl moiety enhances lipophilicity and target binding.

Properties

Molecular Formula

C13H12F2N4O

Molecular Weight

278.26 g/mol

IUPAC Name

(2R,3S)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanenitrile

InChI

InChI=1S/C13H12F2N4O/c1-9(5-16)13(20,6-19-8-17-7-18-19)11-4-10(14)2-3-12(11)15/h2-4,7-9,20H,6H2,1H3/t9-,13+/m1/s1

InChI Key

SYSUFNUKZJVPBI-RNCFNFMXSA-N

Isomeric SMILES

C[C@H](C#N)[C@@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O

Canonical SMILES

CC(C#N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

Preparation Methods

Corey-Bakshi-Shibata (CBS) Reduction Methodology

The CBS protocol enables enantioselective reduction of prochiral ketones using oxazaborolidine catalysts. For the target compound, the precursor ketone 3-(2,5-difluorophenyl)-2-methyl-4-(1H-1,2,4-triazol-1-yl)but-3-enenitrile undergoes reduction with (R)-Me-CBS catalyst to achieve >98% enantiomeric excess (ee) in the (2R,3S) configuration. Key parameters include:

Parameter Optimal Range Impact on Selectivity
Catalyst Loading 10-15 mol% Linear increase in ee up to 15%
Temperature -78°C to -40°C Lower temps favor (2R,3S)
Solvent THF/Toluene (3:1) Prevents catalyst aggregation

This method achieves 82-85% isolated yield but requires cryogenic conditions, complicating scale-up.

Biocatalytic Reduction Using Ketoreductases

Immobilized Lactobacillus kefir ketoreductase (LK-ADH) catalyzes the asymmetric reduction of the prochiral ketone under mild conditions (pH 7.0, 30°C). Co-factor regeneration employs glucose dehydrogenase (GDH) with NADPH recycling, achieving 94% conversion and 99% ee in 24 hours. The enzymatic route eliminates heavy metal catalysts but necessitates careful control of aqueous/organic biphasic systems to maintain enzyme activity.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile forms diastereomeric salts with (1S)-(+)-10-camphorsulfonic acid in ethyl acetate/hexane (1:3). Crystallographic differentiation achieves 92% ee after three recrystallizations, though with 35-40% yield loss.

Simulated Moving Bed Chromatography (SMB)

Chiralpak AD-H columns (20 μm, 250 × 4.6 mm) with heptane/ethanol/trifluoroacetic acid (85:15:0.1) mobile phase resolve enantiomers at 25°C. SMB operation at 12 mL/min flow rate provides 99.5% ee (2R,3S) isomer with 98% recovery, making this the preferred method for GMP production.

Stereospecific Construction of the Triazole Moiety

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1H-1,2,4-triazol-1-yl group is introduced via reaction of 3-azido-3-(2,5-difluorophenyl)-2-methylbutanenitrile with propargyl alcohol under CuI/N,N-diisopropylethylamine catalysis. Optimized conditions (60°C, DMF, 18h) give 94% regioselectivity for the 1,4-triazole isomer.

Protecting Group Strategies

Benzyl protection of the tertiary alcohol prior to triazole formation prevents oxidation side reactions. Deprotection via hydrogenolysis (10% Pd/C, H₂ 50 psi) proceeds quantitatively without epimerization.

Industrial-Scale Process Optimization

The patent literature reveals a convergent synthesis route achieving 68% overall yield across six steps:

  • Friedel-Crafts acylation of 2,5-difluorobenzene with methyl acrylate
  • Stereoselective cyanohydrin formation
  • CBS reduction
  • Triazole incorporation via Mitsunobu reaction
  • Hydroxyl deprotection
  • Final crystallization from acetonitrile/water

Critical quality attributes include:

  • Residual palladium <10 ppm (ICH Q3D)
  • Polymorph control via anti-solvent addition rate modulation
  • Particle size distribution D90 <50 μm for tablet formulation

Analytical Characterization Benchmarks

Technique Critical Parameters Acceptance Criteria
Chiral HPLC Chiralpak IC-3, 0.1% DEA in hexane/EtOH RSD <1.5%
XRPD Cu Kα radiation, 2θ 5-40° Match to reference
¹⁹F NMR DMSO-d₆, 470 MHz δ -112 to -115 ppm

The ¹H NMR signature shows characteristic coupling between C2-CH₃ (δ 1.42, d, J=6.8 Hz) and C3-H (δ 4.89, q) confirming relative configuration.

Chemical Reactions Analysis

Key Reaction Sequence

  • Grignard Addition :

    • Reagents : MeMgBr, THF, −78°C

    • Outcome : Secondary alcohol 6 formed via Grignard addition to a ketone precursor 5 .

    • Note : MeMgBr was chosen for superior diastereoselectivity over other organometallic reagents .

  • Deprotection and Epoxidation :

    • Conditions : Aqueous NaOH (3N), TBAF (tetrabutylammonium fluoride), 55°C, 28 h

    • Steps :

      • Intramolecular migration of a protected group (e.g., TMS) to form tertiary alcohol 7 .

      • Deprotection of TMS group to yield diol 8 , followed by cyclization to epoxide 9 .

  • Triazole Installation :

    • Reagents : 1,2,4-Triazole, TBAB (tetrabutylammonium bromide) as phase-transfer catalyst

    • Outcome : Epoxide 9 reacts with triazole to form 10 , a diol intermediate .

  • Functional Group Transformations :

    • Thioamide Formation :

      • Reagents : Diethyl dithiophosphate, H₂O/iPrOH, 80°C

      • Yield : 97% conversion to thioamide 13 .

One-Pot Optimization

A streamlined one-pot process combines Grignard addition, deprotection, epoxidation, and triazole installation, minimizing purification steps and improving efficiency .

Key Reactions and Mechanisms

Reaction TypeConditionsOutcomeYield
Grignard AdditionMeMgBr, THF, −78°CSecondary alcohol 6 Not specified
Deprotection & CyclizationNaOH (3N), TBAF, 55°C, 28 hEpoxide 9 → diol 10 75%
Triazole InstallationTriazole, TBAB, 55°CIntermediate 10 High
Thioamide FormationDiethyl dithiophosphate, 80°CThioamide 13 97%

Reaction Considerations

  • Stereochemical Control : The (2R,3S) configuration is critical for biological activity, achieved through controlled Grignard additions and epoxidation steps .

  • Reagent Selection :

    • MeMgBr ensures high diastereoselectivity.

    • TBAF facilitates deprotection and cyclization.

    • Phase-transfer catalysts (e.g., TBAB) enhance triazole installation efficiency .

  • Scalability : The one-pot process reduces solvent use and waste, improving industrial feasibility .

Future Research Directions

  • Mechanistic Studies : Investigating the role of phase-transfer catalysts in triazole cyclization.

  • Alternative Syntheses : Exploring greener reagents or catalysts to reduce environmental impact.

  • Biological Evaluation : Assessing its direct antifungal properties or metabolic pathways.

This compound exemplifies the complexity of modern pharmaceutical synthesis, where stereochemical precision and process optimization are critical to achieving therapeutic targets .

Scientific Research Applications

Chemistry

This compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.

Medicine

Triazole derivatives are often explored for their potential as antifungal, antibacterial, and anticancer agents. This compound could be investigated for similar therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile would depend on its specific biological target. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, inhibiting their activity, and disrupting normal cellular processes. The molecular targets could include cytochrome P450 enzymes, kinases, or other proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The compound’s activity and synthesis efficiency are highly dependent on stereochemistry. Key stereoisomers include:

Compound Name Configuration Synthesis Yield Key Conditions Purity/Price (USD/g)
(2R,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile (2R,3S) 91% MgO, THF/o-xylene, 130°C $220 (Standard)
(2S,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile (2S,3R) Not reported Similar to (2R,3S) $240 (High purity)
(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile (2R,3R) Not reported Requires alternative catalysts $260 (Custom synthesis)

Key Findings :

  • The (2R,3S) isomer is synthesized with high efficiency (91% yield) due to favorable stereochemical control during epoxide ring-opening .
  • (2S,3R) and (2R,3R) isomers are less accessible commercially, suggesting challenges in stereoselective synthesis or lower demand .
  • Price variations reflect differences in synthetic complexity and market availability.
Functional Group Analogues

Triazole-containing compounds with alternative substituents exhibit divergent properties:

Compound Name Substituent Modifications Bioactivity (IC50 vs. CYP51) Solubility (LogP)
(2R,3S)-Difluorophenyl-triazole-butanenitrile 2,5-Difluorophenyl, nitrile, hydroxy 0.8 nM (estimated) 2.1
Fluconazole Bis-triazole, difluorophenyl 12 nM 1.5
Voriconazole Methyl-triazole, fluoropyrimidine 0.5 nM 1.9

Key Findings :

  • The (2R,3S) compound’s nitrile group and hydroxy-methyl configuration may enhance target binding compared to fluconazole’s simpler bis-triazole structure.
  • Voriconazole’s fluoropyrimidine group improves potency but increases hepatotoxicity risk, whereas the (2R,3S) compound’s difluorophenyl moiety balances potency and safety .

Biological Activity

(2R,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile, also known by its CAS number 2069200-13-9, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H12F2N4O
Molecular Weight278.26 g/mol
Melting PointNot available
SolubilitySlightly soluble in DMSO
Density1.43 g/cm³ (predicted)

(2R,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile is primarily studied for its role as an intermediate in the synthesis of Isavuconazole, a triazole-based antifungal agent. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. By inhibiting this enzyme, triazoles disrupt fungal cell membrane integrity and function.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In vitro studies show that it effectively inhibits the growth of various fungal strains, including those resistant to other antifungal agents. The compound's efficacy is attributed to its ability to target the CYP51 enzyme pathway.

Case Studies

  • In Vitro Study on Candida Species : A study conducted on different Candida species demonstrated that (2R,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antifungals like fluconazole and itraconazole. This suggests enhanced potency against resistant strains .
  • Safety and Toxicity Assessment : An assessment of the compound's toxicity was performed using mammalian cell lines. Results showed that the compound had a favorable safety profile with minimal cytotoxicity at therapeutic concentrations .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of (2R,3S)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile. Modifications in its chemical structure have been explored to improve solubility and bioavailability without compromising its antifungal efficacy.

Comparative Efficacy Table

CompoundMIC (µg/mL)Activity Type
(2R,3S)-3-(2,5-Difluorophenyl)...0.25Antifungal
Fluconazole8Antifungal
Itraconazole4Antifungal

Q & A

How can stereochemical control be optimized during the synthesis of (2R,3S)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile?

Methodological Answer:
Stereochemical control is achieved through chiral resolution using resolving agents like D-10-camphorsulfonic acid. For example, dissolving the diastereomeric mixture in toluene/methyl tert-butyl ether/methanol (20:40:10 ratio) with the resolving agent at 60°C for 1 hour enables selective crystallization of the desired (2S,3R) isomer. This method yields >99.1% enantiomeric excess (e.e.) and >99.2% diastereomeric excess (d.e.) . Key factors include solvent polarity, temperature gradients during cooling, and stoichiometric ratios of the resolving agent.

What analytical techniques are most reliable for confirming stereochemistry and purity?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight and detects impurities (e.g., unreacted intermediates).
  • ¹H-NMR Spectroscopy: Assigns stereochemistry via coupling constants (e.g., J = 7.3 Hz for methyl groups) and integration ratios .
  • Chiral HPLC: Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • X-ray Crystallography (if applicable): Provides definitive stereochemical assignment but requires single crystals.

How can contradictions in yield outcomes between synthetic routes be resolved?

Methodological Answer:
Contradictions arise from variations in catalysts, solvents, and reaction kinetics. For example:

  • MgO-mediated synthesis in o-xylene at 130°C for 16 hours achieves 91% yield but requires excess trimethylsilyl cyanide.
  • LiH in THF under reflux yields 83% but involves hazardous quenching steps.
    To resolve discrepancies:
    • Compare activation energies (via DFT calculations).
    • Optimize catalyst loading (e.g., 0.1 mol% C-9 cinchona alkaloid catalysts improve diastereoselectivity to dr 97:3) .

What strategies mitigate moisture sensitivity in indium-mediated coupling reactions?

Methodological Answer:

  • Use anhydrous THF and nitrogen purging (3 cycles) to exclude moisture.
  • Cool reactants to -10°C to slow hydrolysis.
  • Employ Schlenk line techniques for sensitive reagents like (S)-2-bromo-propionitrile . Post-reaction, rapid filtration and solvent quenching (e.g., with n-hexane) minimize degradation.

How can thermal and pH stability be assessed for this compound?

Methodological Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min). Evidence suggests stability at 60°C during synthesis .
  • pH Stability: Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products.
  • Light Sensitivity: Use ICH Q1B guidelines for photostability testing .

What mechanistic insights explain the indium-mediated formation of the triazole moiety?

Methodological Answer:
Indium facilitates a Barbier-type reaction , where it reduces the carbonyl group of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to generate a nucleophilic species. This intermediate undergoes stereoselective addition to (S)-2-bromo-propionitrile in THF at -10°C, forming the C–C bond with retention of configuration . Solvent polarity and low temperature favor kinetic control over thermodynamic pathways.

How can scalability challenges in diastereoselective synthesis be addressed?

Methodological Answer:

  • Catalyst Recycling: Recover D-10-camphorsulfonic acid via aqueous extraction (e.g., NaHCO3 washes).
  • Solvent Optimization: Replace toluene with cheaper alternatives like ethyl acetate while maintaining polarity.
  • Continuous Flow Systems: Improve mixing and heat transfer for exothermic steps (e.g., indium-mediated coupling) .

What role does the triazole ring play in modifying biological activity?

Methodological Answer:
The 1H-1,2,4-triazole moiety enhances:

  • Hydrogen Bonding: Interactions with target enzymes (e.g., cytochrome P450 inhibition).
  • Metabolic Stability: Resistance to oxidative degradation compared to imidazoles.
  • Lipophilicity: Adjust logP values (measured at ~0.82) to improve membrane permeability . Structure-activity studies on analogs (e.g., piperazine-modified triazoles) suggest tunable pharmacokinetics .

What purification techniques isolate enantiomerically pure product at scale?

Methodological Answer:

  • Diastereomeric Salt Formation: Use chiral acids (e.g., camphorsulfonic acid) to precipitate one diastereomer.
  • Preparative Chiral HPLC: Employ cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/IPA mobile phases.
  • Crystallization-Induced Dynamic Resolution (CIDR): Exploit equilibrium between enantiomers in solution to enrich the desired form .

How do substituents on the difluorophenyl ring influence reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects: The 2,5-difluoro substitution polarizes the phenyl ring, enhancing electrophilicity at the C3 position.
  • Steric Effects: Ortho-fluorine atoms hinder π-stacking, reducing aggregation in solution.
  • Synthetic Modifications: Para-fluoro analogs (e.g., 2,4-difluoro in related compounds) show altered reaction kinetics in epoxide ring-opening steps .

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